molecular formula C13H18N2O B7130587 1-(3-Anilinopyrrolidin-1-yl)propan-1-one

1-(3-Anilinopyrrolidin-1-yl)propan-1-one

Cat. No.: B7130587
M. Wt: 218.29 g/mol
InChI Key: ILHKOAQSQMLUSJ-UHFFFAOYSA-N
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Description

1-(3-Anilinopyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an aniline group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Anilinopyrrolidin-1-yl)propan-1-one typically involves the reaction of aniline with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-pyrrolidinone with aniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Anilinopyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Anilinopyrrolidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Anilinopyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)pyrrolidine: A related compound with similar structural features but different functional groups.

    3-(Pyrrolidin-1-yl)propan-1-amine: Another similar compound with a pyrrolidine ring and an amine group.

Uniqueness

1-(3-Anilinopyrrolidin-1-yl)propan-1-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

1-(3-anilinopyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-13(16)15-9-8-12(10-15)14-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHKOAQSQMLUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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